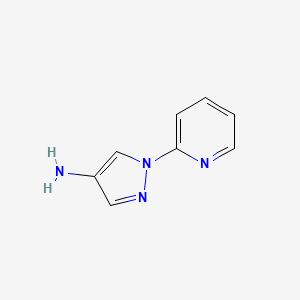

1-(pyridin-2-yl)-1H-pyrazol-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

1-pyridin-2-ylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNNPOHQZOTMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182669 | |

| Record name | Pyridine, 2-(4-aminopyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28465-95-4 | |

| Record name | Pyridine, 2-(4-aminopyrazol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028465954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-(4-aminopyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-2-yl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Classification and Significance Within Heterocyclic Chemistry

1-(pyridin-2-yl)-1H-pyrazol-4-amine is classified as a heterocyclic compound, containing both a pyridine (B92270) and a pyrazole (B372694) ring in its structure. americanelements.comglobalresearchonline.net Heterocyclic compounds are a broad class of organic molecules that contain at least one atom other than carbon within a ring structure. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, and pyridine, a six-membered aromatic ring with one nitrogen atom, are fundamental heterocycles in organic chemistry. globalresearchonline.netijraset.com

The significance of this compound lies in the fusion of these two important heterocyclic systems. The pyrazole moiety is known for its diverse chemical reactivity and is a common feature in many biologically active compounds. globalresearchonline.netresearchgate.net The pyridine ring, also a key component in many natural products and pharmaceuticals, influences the electronic properties and basicity of the molecule. libretexts.org The combination of these two rings in this compound creates a unique scaffold with specific steric and electronic properties that are attractive for various chemical applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₈N₄ |

| Molecular Weight | 160.18 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Boiling Point | 338.2 °C at 760 mmHg |

| Density | 1.32 g/cm³ |

| Data sourced from American Elements. americanelements.com |

Role As a Core Scaffold in Synthetic Organic Chemistry

The structure of 1-(pyridin-2-yl)-1H-pyrazol-4-amine makes it a versatile scaffold in synthetic organic chemistry. The presence of a primary amine group (-NH₂) on the pyrazole (B372694) ring and the nitrogen atom in the pyridine (B92270) ring provide multiple sites for chemical modification. americanelements.com This allows chemists to build more complex molecules by attaching various functional groups to this core structure.

The pyrazole ring itself can be synthesized through several methods, including the reaction of hydrazines with β-dicarbonyl compounds. researchgate.net In the case of this compound, 2-hydrazinylpyridine would be a key starting material. mdpi.com The amino group at the 4-position of the pyrazole ring is a nucleophilic center, readily participating in reactions such as acylation, alkylation, and condensation reactions to form a wide array of derivatives. nih.gov

Furthermore, the pyridine ring can undergo its own set of reactions, although its reactivity is influenced by the electron-withdrawing nature of the pyrazole substituent. The nitrogen atom in the pyridine ring can be quaternized or oxidized, and the ring itself can undergo nucleophilic substitution reactions under specific conditions. This dual reactivity makes this compound a valuable tool for generating libraries of diverse compounds for screening in various applications.

Overview of Academic Research Trajectories and Current Landscape

Rational Design of Synthetic Pathways

The construction of the this compound core and its analogs is often achieved through carefully designed synthetic routes that can be broadly categorized into multi-step sequences and more streamlined one-pot approaches.

Multi-step Reaction Sequences

Multi-step syntheses provide a high degree of control over the final product's structure and stereochemistry. A common strategy involves the initial construction of a substituted pyrazole ring, followed by the introduction of the pyridine moiety, or vice versa.

A prevalent multi-step approach begins with the synthesis of a suitably functionalized pyrazole. For instance, a 1,3-dicarbonyl compound can be reacted with a hydrazine (B178648) to form the pyrazole ring. youtube.com This pyrazole can then be further functionalized. One documented route to a related system, 4-(pyrazol-1-yl)carboxanilides, involves the condensation of 4-nitrophenylhydrazine (B89600) with a 1,3-dicarbonyl compound, followed by the reduction of the nitro group to an amine, and subsequent amidation. acs.org This sequence highlights the modularity of multi-step syntheses, allowing for the introduction of various substituents at different stages.

Another example of a multi-step synthesis involves the initial formation of a pyrazole intermediate which is then subjected to conditions that build the pyridine ring. This often involves the use of a pre-functionalized pyrazole, such as an aminopyrazole, which can then undergo cyclization with a suitable partner to form the fused pyridine ring. nih.gov

The following table outlines a representative multi-step synthesis for a related pyrazole derivative, showcasing the sequential nature of these pathways.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Nitrophenylhydrazine, 1,3-dicarbonyl compound | Acid catalyst, heat | 1-(4-Nitrophenyl)-1H-pyrazole derivative |

| 2 | 1-(4-Nitrophenyl)-1H-pyrazole derivative | Pd/C, H₂ | 1-(4-Aminophenyl)-1H-pyrazole derivative |

| 3 | 1-(4-Aminophenyl)-1H-pyrazole derivative, Carboxylic acid | EDC, DMAP | 4-(Pyrazol-1-yl)carboxanilide |

This table is a generalized representation based on a described synthesis of 4-(pyrazol-1-yl)carboxanilides and illustrates a common multi-step strategy. acs.orgafinitica.com

Expedient One-Pot Approaches

In contrast to multi-step sequences, one-pot reactions offer a more efficient and atom-economical approach by combining multiple transformations in a single reaction vessel. These methods reduce the need for intermediate purification steps, saving time and resources.

Multicomponent reactions (MCRs) are a powerful class of one-pot syntheses for constructing complex molecules like pyrazoles. beilstein-journals.org For example, a three-component reaction involving a hydrazine, a β-ketoester, and another component can lead directly to highly substituted pyrazoles. beilstein-journals.org Some one-pot procedures for pyrazole synthesis involve the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized in situ to the corresponding pyrazoles. organic-chemistry.org

A notable one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones involves the reaction of 5-aminopyrazole with azlactones under solvent-free conditions, followed by elimination in a superbasic medium. beilstein-archives.org This approach highlights the convergence and efficiency of one-pot methodologies.

| Feature | Multi-step Synthesis | One-Pot Synthesis |

| Efficiency | Lower, requires isolation of intermediates | Higher, multiple steps in one vessel |

| Time | More time-consuming | Less time-consuming |

| Waste | Generates more solvent and purification waste | More atom-economical, less waste |

| Control | High control over each step | Can be more challenging to control selectivity |

Targeted Ring Annulation Strategies

The synthesis of the this compound framework relies on the effective construction of both the pyrazole and pyridine rings. Specific strategies have been developed to selectively form each heterocycle.

Construction of the Pyrazole Heterocycle

The formation of the pyrazole ring is a cornerstone of this synthesis. A classic and widely used method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.com This reaction proceeds through the formation of an imine followed by an enamine, which then cyclizes and dehydrates to form the aromatic pyrazole ring. youtube.com

Another important strategy is the [3+2] cycloaddition reaction. This can involve the reaction of a diazo compound with an alkyne, often facilitated by heat or a catalyst. rsc.org Nitrile imines, generated in situ from hydrazonoyl halides, can also undergo [3+2] cycloaddition with alkenes or alkynes to produce pyrazoles with high regioselectivity. organic-chemistry.orgnih.gov

The choice of reactants in these cyclization reactions dictates the substitution pattern of the resulting pyrazole. For instance, using a substituted hydrazine will determine the substituent at the N1 position of the pyrazole.

Formation of the Pyridine Heterocycle

The construction of the pyridine ring can be achieved either by building it onto a pre-existing pyrazole or by forming the pyrazole on a pyridine scaffold. A common approach for the former is the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com This methodology is foundational in creating pyrazolo[3,4-b]pyridines. nih.gov

The Gould-Jacobs reaction, traditionally used for quinoline (B57606) synthesis, can be adapted to form pyrazolo[3,4-b]pyridines by using an aminopyrazole instead of an aniline. nih.govmdpi.com Furthermore, multicomponent reactions can be employed to construct the pyridine ring in a single step from simpler precursors. baranlab.org

Conversely, starting with a functionalized pyridine, the pyrazole ring can be annulated. This often involves a 2-chloropyridine (B119429) derivative bearing a reactive group like an aldehyde or ketone at the 3-position, which can then react with hydrazine to form the pyrazole ring. nih.gov

Strategic Cross-Coupling and Cycloaddition Reactions

Modern synthetic organic chemistry offers powerful tools for the functionalization of heterocyclic cores. Cross-coupling and cycloaddition reactions are particularly valuable in diversifying the this compound scaffold.

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are instrumental in introducing a wide range of substituents onto the pyrazole or pyridine rings. For example, a halogenated pyrazolylpyridine can be coupled with various boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig coupling) to install aryl, heteroaryl, or amino groups. Nickel-catalyzed cross-coupling of Grignard reagents with alkyl halides has also been reported for functionalizing pyrazolyl-amine ligands. nih.gov

[3+2] Cycloaddition reactions, as mentioned earlier, are fundamental to forming the pyrazole ring itself. rsc.orgnih.govnih.gov These reactions offer a high degree of control over the regiochemistry of the resulting pyrazole. The use of nitrile imines as 1,3-dipoles is a particularly versatile method for accessing a variety of substituted pyrazoles. nih.gov

The strategic application of these reactions allows for the late-stage functionalization of the this compound core, enabling the rapid generation of libraries of analogs for biological screening and structure-activity relationship studies.

Metal-Catalyzed Carbon-Nitrogen and Carbon-Carbon Bond Formations

Metal-catalyzed cross-coupling reactions are indispensable for constructing the core bia-ryl structure of pyridinyl-pyrazoles and for introducing further substituents. Palladium, copper, and other transition metals are frequently employed to facilitate the formation of C-N and C-C bonds, often with high efficiency and selectivity. researchgate.net

One of the most common approaches for forming the crucial C-N bond between the pyridine and pyrazole rings is through Buchwald-Hartwig amination. This reaction couples a pyrazole (or a pyrazole precursor) with a halopyridine. Alternatively, copper-catalyzed reactions, sometimes referred to as Ullmann condensations, can achieve the same transformation, often under milder conditions. organic-chemistry.org

For C-C bond formation, Suzuki-Miyaura, Stille, and Heck couplings are powerful tools. For instance, a pre-functionalized halogenated 1-(pyridin-2-yl)pyrazole can react with a variety of organoboron (Suzuki), organotin (Stille), or alkene (Heck) reagents to introduce alkyl, aryl, or vinyl substituents onto the pyrazole or pyridine rings. mdpi.com A study by Xie et al. demonstrated the synthesis of 3,4-diarylpyrazoles by reacting arylboronic acids with chromones, followed by treatment with hydrazine hydrate, achieving yields between 48–95%. mdpi.com

| Reaction Type | Catalyst/Reagents | Description | Reported Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ / Arylboronic Acid | Used to synthesize 3,5-diarylpyrazoles. | Up to 90% | ijpsjournal.com |

| Copper-Catalyzed Cycloaddition | Cu₂O / Air | Aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. | Good | organic-chemistry.org |

| Suzuki Coupling / Cyclocondensation | Pd Catalyst / Hydrazine Hydrate | Coupling of arylboronic acids with chromones followed by cyclocondensation to form 3,4-diarylpyrazoles. | 48–95% | mdpi.com |

Regioselective [3+2] Cycloaddition Protocols

The [3+2] cycloaddition is a fundamental and powerful method for constructing the five-membered pyrazole ring. beilstein-journals.org This reaction typically involves the combination of a 1,3-dipole with a dipolarophile. In the context of this compound, a common strategy is the reaction of 2-hydrazinopyridine (B147025) (or a derivative) with a three-carbon synthon. mdpi.comnih.gov

A significant challenge in the synthesis of 1-substituted pyrazoles is controlling regioselectivity, as the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can lead to a mixture of two regioisomers. beilstein-journals.orgmdpi.com However, modern synthetic methods have been developed to overcome this. For example, base-mediated [3+2] cycloadditions using sydnones and 2-alkynyl-1,3-dithianes have been shown to produce polysubstituted pyrazoles with excellent regioselectivity under mild conditions. utexas.eduacs.org Similarly, 1,3-dipolar cycloaddition of a vinyl derivative with a nitrilimine generated in situ from an arylhydrazone has been reported to yield 1,3,5-substituted pyrazoles efficiently. mdpi.comnih.gov

Microwave-assisted and ultrasound-assisted syntheses have also emerged as modern techniques that can accelerate these reactions, often leading to higher yields in shorter timeframes. ijpsjournal.com

| Reactants | Conditions/Catalyst | Key Feature | Reported Yield | Reference |

|---|---|---|---|---|

| 2-Alkynyl-1,3-dithianes and Sydnones | Base-mediated | Excellent regioselectivity and broad functional group tolerance. | Up to 72% | utexas.eduacs.org |

| Vinyl Derivative and Arylhydrazone | In situ nitrilimine generation | Simple and practical protocol using economical reagents. | 72% | nih.gov |

| α,β-Ethylenic Ketone and Hydrazine | Copper triflate / bmim | Initial synthesis of pyrazolines, followed by oxidation. | Good | mdpi.com |

Systematic Derivatization and Functional Group Interconversion

Once the this compound core is synthesized, its properties can be fine-tuned through systematic derivatization. This involves the selective introduction or modification of functional groups on both the pyrazole and pyridine rings.

The pyrazole ring is amenable to various substitution reactions. The reactivity of the C3, C4, and C5 positions can be modulated by the existing substituents. nih.gov For instance, electrophilic aromatic substitution reactions like halogenation, nitration, and sulfonation typically occur at the C4 position due to the electronic nature of the pyrazole ring. globalresearchonline.net

The amino group at the C4 position can be used as a synthetic handle for further functionalization. It can be acylated, alkylated, or converted into other functional groups. Furthermore, the introduction of substituents can be achieved during the initial ring formation. Using appropriately substituted 1,3-dicarbonyl compounds or other three-carbon synthons in the cycloaddition step allows for the direct installation of groups at the C3 and C5 positions. mdpi.com For example, the Knorr pyrazole synthesis, which involves the condensation of β-ketoesters with hydrazines, is a classic method for producing substituted pyrazoles. ijpsjournal.com

The pyridine ring can also be functionalized, although its electron-deficient nature makes it less reactive towards electrophilic substitution compared to benzene. Nucleophilic aromatic substitution (SNAr) is a more common strategy, particularly if an activating group or a good leaving group (like a halogen) is present at the C4 or C6 positions of the pyridine ring. ciac.jl.cnyoutube.com

A versatile method involves the initial use of a substituted 2-halopyridine in the synthesis. The halogen atom can later be replaced via various cross-coupling reactions. ciac.jl.cn Another approach is the use of pyridine N-oxides, which activates the ring towards both nucleophilic and electrophilic attack. For instance, treatment of a pyridine N-oxide with a Grignard reagent can lead to the regiospecific introduction of a substituent at the C2 position. nih.gov

The this compound scaffold can be endowed with specific functions by incorporating tailored chemical groups. A notable example is the introduction of redox-active moieties, which are of interest in materials science and electrochemistry.

Ferrocene, a classic organometallic redox-active group, can be incorporated into the molecular structure. This can be achieved by, for example, an amide coupling reaction between the 4-amino group of the pyrazole and ferrocenecarboxylic acid. Alternatively, a ferrocene-containing building block, such as ferrocenecarboxaldehyde, could be used as a precursor in the initial pyrazole synthesis. These modifications create hybrid molecules that combine the coordination properties of the pyridinyl-pyrazole unit with the electrochemical properties of the ferrocenyl group. ciac.jl.cn

High-Resolution Spectroscopic Analysis

A suite of advanced spectroscopic techniques has been employed to map the chemical environment of each atom and functional group within the this compound molecule.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. For this compound, these techniques provide precise information about the chemical environment of each hydrogen and carbon atom.

In the ¹H NMR spectrum, the protons on the pyridine and pyrazole rings, as well as the amine group, exhibit distinct chemical shifts (δ) measured in parts per million (ppm). The protons on the pyridine ring typically appear as a complex multiplet pattern in the aromatic region, while the pyrazole protons and the amine protons have their own characteristic signals.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine and pyrazole rings are indicative of their electronic environment. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to establish connectivity between protons and carbons, further confirming the structural assignment.

While specific spectral data for the title compound is not extensively available in the public domain, analysis of related structures provides insight into the expected chemical shifts. For instance, in a related compound, 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, the pyridine and pyrazole protons and carbons have been unambiguously assigned using ¹H and ¹³C NMR. nih.gov Similarly, studies on other substituted pyridinyl-pyrazoles provide a basis for predicting the spectral features of this compound. nih.govmdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2 | - | ~150-155 |

| Pyridine C3 | ~7.0-7.5 | ~120-125 |

| Pyridine C4 | ~7.5-8.0 | ~135-140 |

| Pyridine C5 | ~7.0-7.5 | ~120-125 |

| Pyridine C6 | ~8.0-8.5 | ~145-150 |

| Pyrazole C3 | ~7.5-8.0 | ~130-135 |

| Pyrazole C4 | - | ~100-105 |

| Pyrazole C5 | ~8.0-8.5 | ~140-145 |

| Amine NH₂ | ~3.0-5.0 | - |

Note: These are predicted values based on related structures and may vary depending on the solvent and other experimental conditions.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are instrumental in identifying the functional groups present in this compound.

The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the N-H stretching of the amine group, typically in the region of 3200-3400 cm⁻¹. The C-N stretching vibrations of the pyridine and pyrazole rings, as well as the aromatic C-H stretching and bending vibrations, will also give rise to distinct peaks in the spectrum. researchgate.net For pyrazole-containing compounds, bands in the range of 1290 cm⁻¹ are often attributed to C-N stretching vibrations of the pyrazole ring. researchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of pyridine and its derivatives has been well-studied, with characteristic ring breathing modes appearing around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net These bands, along with others corresponding to the pyrazole ring and amine group, would be expected in the Raman spectrum of the title compound.

Interactive Data Table: Key Vibrational Frequencies

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3200-3400 | Weak or absent |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| C=N Stretch (Pyridine/Pyrazole) | 1500-1650 | 1500-1650 |

| Aromatic C=C Stretch | 1400-1600 | 1400-1600 |

| Pyridine Ring Breathing | ~1000 | ~1000, ~1030 |

| C-N Stretch (Pyrazole) | ~1290 | Present |

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the precise determination of the molecular weight and elemental composition of a compound. For this compound (C₉H₉N₅), HRMS would confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

The expected monoisotopic mass for C₉H₉N₅ is approximately 175.0858 Da. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value very close to 176.0936. The high accuracy of this measurement allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass. Fragmentation patterns observed in the mass spectrum can also provide further structural information. For instance, related pyrazole derivatives have been characterized by HRMS, confirming their molecular formulas. nih.gov

Crystallographic and Solid-State Structural Investigations

To understand the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state, crystallographic and computational methods are employed.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the close contacts between neighboring molecules, providing a detailed picture of the forces that hold the crystal together.

For this compound, a Hirshfeld surface analysis would highlight the significant role of hydrogen bonding involving the amine group and the nitrogen atoms of the pyridine and pyrazole rings. In a related compound, 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, Hirshfeld analysis revealed that H···H, C···H, and N···H contacts are the most significant intermolecular interactions. nih.gov It is expected that a similar analysis for the title compound would show a high percentage of N···H/H···N interactions, indicative of strong hydrogen bonds, which are crucial in dictating the supramolecular assembly. The analysis would also quantify other weaker interactions, such as π-π stacking between the aromatic rings and van der Waals forces.

Investigation of Crystallographic Symmetry and Phase Behavior

The crystallographic properties of pyridinyl-pyrazoles can exhibit unusual and complex behavior. A compelling example is found in the closely related compound 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. researchgate.netuni.lu This molecule, which has a molecular point group of C₁, crystallizes in a lattice with higher crystallographic symmetry (orthorhombic, space group Pccn). researchgate.netuni.lu

Furthermore, this analogue displays remarkable thermal phase behavior, including supercooling, with an observed difference between its melting and solidification points of over 100 °C. researchgate.netuni.lu Upon complexation with zinc chloride (ZnCl₂), the resulting material exhibits a single crystal-to-crystal phase transition between room and low temperatures. researchgate.netuni.lu At higher temperatures, a birefringent fluid phase mixed with crystalline domains is observed, indicating complex phase behavior. researchgate.netuni.lu While these specific properties are documented for a substituted derivative, they highlight the potential for this compound to exhibit rich and potentially tunable solid-state properties.

Table 2: Crystallographic Data for a Substituted Pyridinyl-Pyrazole Analogue Data from 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5088 (14) |

| b (Å) | 9.8797 (11) |

| c (Å) | 10.4264 (14) |

| α (°) | 79.906 (10) |

| β (°) | 78.764 (10) |

| γ (°) | 86.245 (9) |

| Volume (ų) | 845.9 (2) |

| Z | 2 |

Photophysical Properties and Optical Behavior

The conjugated system formed by the linked pyrazole and pyridine rings endows this compound with distinct optical properties. The electronic communication between these two heterocyclic moieties is central to its absorption and emission characteristics.

UV-Vis Absorption and Fluorescence Spectroscopy

The electronic absorption spectra of pyridinyl-pyrazole compounds are typically characterized by π–π* and n–π* transitions. mdpi.com For example, a novel pyrazole derivative synthesized from 1-phenyl-1H-pyrazole-4-carbaldehyde and 1-(p-tolyl)-1H-pyrazol-5-amine showed UV-Vis transitions at 325 nm and 415 nm, indicative of an extended conjugated system. researchgate.net

The fluorescence properties are highly dependent on the molecular structure and environment. Research on 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine revealed that while the ligand itself has certain emissive properties, its complexation with ZnCl₂ leads to a significant enhancement in fluorescence. researchgate.netuni.lu Furthermore, both the ligand and its zinc complex showed a pronounced bathochromic (red) shift and increased emission intensity when moving from solution to the solid state, which is consistent with aggregation-induced emission (AIE) behavior. researchgate.net This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which closes non-radiative decay pathways and enhances radiative emission. In another study, 5-(pyren-1-yl)-1H-pyrazole, which is non-fluorescent in solution, becomes emissive in the solid state, a change attributed to the suppression of tautomerism that otherwise quenches fluorescence in solution. mdpi.com

Influence of Molecular Structure and Solvent Environment on Optical Properties

The optical behavior of this compound is intrinsically linked to its molecular structure and the surrounding solvent environment. The pyrazole ring is considered a π-excessive system, and this electronic character influences its photophysical properties. mdpi.com This is confirmed by the observation that 5-(pyren-1-yl)-1H-pyrazole has an emission spectrum that is redshifted compared to its isoxazole (B147169) (a π-deficient analogue) counterpart. mdpi.com

The polarity of the solvent can significantly alter the photophysical properties. Studies on pyrazole itself show that the HOMO-LUMO energy gap tends to decrease in more polar solvents, leading to redshifts in the UV-Vis absorption spectra. This solvatochromism arises from the differential stabilization of the ground and excited states by the solvent molecules.

Furthermore, hydrogen bonding interactions between the solute and solvent molecules can profoundly impact fluorescence. For some aromatic systems, emission intensity is enhanced in protic solvents capable of hydrogen bonding. nih.gov This enhancement can result from the stabilization of the excited singlet state and the inhibition of intersystem crossing to a non-emissive triplet state. nih.gov The ability of the amino and pyridinyl groups in this compound to form hydrogen bonds with solvent molecules suggests that its fluorescence quantum yield and emission wavelength could be highly sensitive to the solvent environment. rsc.org

Table 3: Summary of Key Photophysical Characteristics and Influencing Factors

| Property | Observation in Related Systems | Influencing Factor |

|---|---|---|

| Absorption | π–π* and n–π* transitions in the UV-Vis region. mdpi.comresearchgate.net | Extended π-conjugation across pyrazole-pyridine core. |

| Fluorescence | Emission enhancement upon metal complexation or aggregation (AIE). researchgate.net | Restriction of intramolecular motion; suppression of non-radiative decay. |

| Solvatochromism | Redshift in absorption/emission with increasing solvent polarity. | Differential stabilization of ground and excited states by the solvent. |

| Fluorescence Quenching | Potential for quenching in solution via tautomerism. mdpi.com | Intermolecular equilibrium between tautomeric forms. |

| Fluorescence Enhancement | Increased emission intensity in hydrogen-bond-donating solvents. nih.gov | Stabilization of the excited state and inhibition of intersystem crossing. nih.govrsc.org |

Iv. Theoretical and Computational Chemistry Approaches for 1 Pyridin 2 Yl 1h Pyrazol 4 Amine

Quantum Chemical Modeling of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the optimized molecular geometry and electronic energy of a compound. This method is based on the principle that the total energy of a system is a functional of its electron density. By employing various functionals, such as B3LYP or M06-2X, in conjunction with specific basis sets like 6-311+G(d,p) or TZVP, researchers can computationally find the most stable three-dimensional arrangement of atoms in the molecule—its ground-state geometry. nih.govresearchgate.net

For pyrazole-based compounds, DFT calculations are crucial for determining key structural parameters. For example, in a study on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, geometries were optimized using both B3LYP and M06-2X functionals to establish the most stable tautomeric form. nih.govresearchgate.net Such calculations for 1-(pyridin-2-yl)-1H-pyrazol-4-amine would yield precise values for the bond lengths between the pyridine (B92270) and pyrazole (B372694) rings, the bond angles within each heterocycle, and the dihedral angle describing the relative orientation of the two rings. This optimized structure is the basis for all further computational analyses.

Table 1: Illustrative DFT-Calculated Geometrical Parameters This table presents a hypothetical example of the types of data obtained from DFT geometry optimization for a molecule like this compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G**) |

| Bond Length | C(pyridine)-N(pyrazole) | 1.39 Å |

| Bond Length | C(pyrazole)-N(amine) | 1.37 Å |

| Bond Angle | C-N-C (pyrazole) | 108.5° |

| Dihedral Angle | Pyridine-Pyrazole | 25.0° |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs. researchgate.net This method provides quantitative insight into the delocalization of electron density, which is a key factor in the stability and reactivity of aromatic and conjugated systems like this compound.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods are invaluable for predicting spectroscopic data and for calculating descriptors that explain a molecule's reactivity.

Theoretical calculations can accurately predict key spectroscopic features, which aids in the interpretation of experimental data.

Vibrational Frequencies: The analysis of vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be performed using the analytic Hessian derived from DFT calculations. wisc.edukarazin.ua By calculating the second derivative of the energy with respect to atomic displacement, a theoretical vibrational spectrum can be generated. For a related molecule, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, DFT was used to assign the vibrational modes in the IR spectrum, allowing for a detailed comparison with experimental findings. nih.gov This allows for the confident assignment of specific peaks to the stretching and bending motions of functional groups, such as the N-H stretches of the amine group or the C=N stretches within the pyridine and pyrazole rings.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of each nucleus. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govpnnl.gov Studies on similar pyrazole derivatives have shown that the accuracy of these predictions can depend significantly on the choice of the DFT functional and the basis set used for the calculation. nih.govresearchgate.net Comparing the computed chemical shifts with experimental spectra is a powerful method for confirming molecular structure.

Table 2: Illustrative Comparison of Predicted and Experimental ¹H NMR Chemical Shifts This table provides an example of how computationally predicted NMR data is compared with experimental results to validate a molecular structure.

| Proton | Predicted Shift (ppm) (GIAO-B3LYP) | Experimental Shift (ppm) | Difference (ppm) |

| Pyridine-H6 | 8.25 | 8.21 | 0.04 |

| Pyrazole-H3 | 7.98 | 7.95 | 0.03 |

| Pyridine-H4 | 7.75 | 7.72 | 0.03 |

| Pyrazole-H5 | 7.50 | 7.46 | 0.04 |

| Amine-NH₂ | 4.55 | 4.50 | 0.05 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. pearson.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. For this compound, the HOMO is likely to be concentrated on the electron-rich pyrazole ring and the amino group.

LUMO: This orbital acts as the primary electron acceptor. The LUMO is expected to be distributed across the electron-deficient pyridine ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and greater ease of intramolecular charge transfer. nih.gov Computational studies on related pyrazole systems have used HOMO-LUMO analysis to rationalize their electronic properties and reactivity. nih.govrsc.orgwuxibiology.com

Table 3: Example Frontier Molecular Orbital Properties This table shows typical data generated from a HOMO-LUMO analysis.

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 4.65 |

A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the electrostatic potential on the surface of a molecule. libretexts.org It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electron density, which directly relates to its reactivity towards electrophilic and nucleophilic attack.

The MEP surface is color-coded to indicate charge distribution:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this compound, these areas would be expected around the nitrogen atom of the pyridine ring and the amino group. researchgate.netresearchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These regions are typically found around hydrogen atoms, particularly those attached to heteroatoms. researchgate.net

Green/Yellow: Regions of neutral or intermediate potential.

MEP analysis provides a clear, visual guide to the reactive sites of the molecule, complementing the insights gained from FMO analysis. researchgate.net

Conformational Dynamics and Molecular Interactions

The structural flexibility of this compound is primarily dictated by the rotational freedom around the single bond connecting the pyridine and pyrazole rings. Understanding the energy landscape associated with this rotation is crucial for determining the molecule's preferred shapes and how it interacts with its environment.

Investigation of Rotational Barriers and Conformational Flexibility

The conformational flexibility of this compound can be systematically investigated by calculating the potential energy surface as a function of the dihedral angle between the pyridine and pyrazole rings. This involves rotating one ring relative to the other and calculating the energy at each step. The results of such a scan would reveal the energy minima, corresponding to stable conformers, and the energy maxima, which represent the rotational barriers.

A hypothetical energy profile would likely show that planar or near-planar conformations are the most stable due to the potential for extended π-conjugation across the two aromatic systems. The rotational barrier would quantify the energy required to move from one stable conformation to another. The magnitude of this barrier provides insight into how readily the molecule can change its shape at a given temperature.

Table 1: Hypothetical Rotational Barrier Data for this compound

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 0.0 | Planar (Stable) |

| 90 | Value | Perpendicular (Transition State) |

| 180 | Value | Planar (Stable) |

Note: The values in this table are hypothetical and would need to be determined through quantum chemical calculations.

Molecular Dynamics Simulations for Dynamic Behavior

To understand the dynamic behavior of this compound in a more realistic environment, such as in a solvent or in the solid state, molecular dynamics (MD) simulations are employed. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

From these simulations, one can analyze the fluctuations in bond lengths, bond angles, and dihedral angles to understand the molecule's flexibility. Furthermore, MD simulations can reveal how the molecule interacts with its surroundings, for instance, through the formation of hydrogen bonds between the amine group or the pyridine nitrogen and solvent molecules. This provides a dynamic picture of the molecule's behavior that goes beyond the static view of conformational analysis.

Theoretical Evaluation of Advanced Properties

Computational methods are also instrumental in predicting the advanced material properties of molecules, such as their response to electric fields.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is related to how its electron cloud is distorted by an intense electric field, such as that from a laser. Computational chemistry, particularly density functional theory (DFT), can be used to calculate the key parameters that govern a molecule's NLO properties, namely the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.

For this compound, the presence of electron-donating (amine) and electron-withdrawing (pyridine) groups connected by a π-conjugated system suggests that it may exhibit NLO properties. Theoretical calculations would involve optimizing the molecule's geometry and then applying an external electric field to compute the induced dipole moment, from which the polarizability and hyperpolarizability tensors can be extracted. A large hyperpolarizability value would indicate a strong NLO response, making the compound a candidate for further experimental investigation.

Table 2: Hypothetical Calculated NLO Properties for this compound

| Property | Calculated Value (a.u.) |

| Mean Polarizability (α) | Value |

| First Hyperpolarizability (β) | Value |

| Second Hyperpolarizability (γ) | Value |

Note: The values in this table are hypothetical and would need to be determined through quantum chemical calculations.

V. Ligand Chemistry and Metal Coordination Studies Involving 1 Pyridin 2 Yl 1h Pyrazol 4 Amine

Principles of Ligand Design for Metal Complexation

The effectiveness of 1-(pyridin-2-yl)-1H-pyrazol-4-amine as a ligand is rooted in several key design principles. (1H-Pyrazolyl)pyridines are recognized as valuable ligands in coordination chemistry, often compared to the well-studied 2,2'-bipyridine (B1663995) ligands. researchgate.net Their advantages include straightforward synthesis and the ability to act as bridging counter-ions after the deprotonation of the pyrazole's NH group. researchgate.net The presence of multiple nitrogen atoms in the structure of this compound provides several potential coordination sites, allowing for a variety of binding modes. researchgate.net The strategic placement of the pyridyl and pyrazolyl groups allows for chelation, a process where the ligand binds to a central metal ion at two or more points, forming a stable ring structure. This chelation effect is a critical factor in the design of stable metal complexes. nih.gov

The modular nature of the pyrazolylpyridine framework also allows for systematic modifications. researchgate.net By introducing different substituents on either the pyridine (B92270) or pyrazole (B372694) rings, chemists can fine-tune the electronic and steric properties of the ligand. This, in turn, influences the geometry, stability, and reactivity of the resulting metal complexes. For instance, sterically hindered pyrazole ligands have been shown to support the formation of novel metal-organic molecular architectures. nih.gov

Characterization of Coordination Modes and Chelation Behavior

The coordination of this compound to metal centers has been investigated through various analytical techniques, primarily single-crystal X-ray diffraction, which provides definitive information about the solid-state structure of the resulting complexes. scispace.comnih.gov

Given its structure, this compound exhibits a strong preference for coordinating to metal ions through its nitrogen atoms. Both the pyridine nitrogen and the nitrogen atoms of the pyrazole ring are potential donor sites. researchgate.netresearchgate.net The lone pair of electrons on these nitrogen atoms makes them effective Lewis bases, capable of donating electron density to a Lewis acidic metal center. The specific nitrogen atom that binds to the metal can depend on several factors, including the nature of the metal ion, the solvent system used, and the steric and electronic environment of the ligand itself. researchgate.net In many instances, the ligand acts as a bidentate N,N-donor, utilizing one nitrogen from the pyridine ring and one from the pyrazole ring to chelate the metal ion. researchgate.net

The versatility of this compound and related pyrazolylpyridine ligands allows for the formation of both mononuclear and polynuclear metal complexes. researchgate.netnih.govuninsubria.it In a mononuclear complex, a single metal ion is coordinated by one or more ligand molecules. nih.gov For example, mononuclear complexes have been synthesized where two ligand molecules coordinate to a central metal ion, with the coordination sphere being completed by other small molecules or anions. nih.gov

The deprotonated pyrazolate form of the ligand is particularly adept at forming polynuclear structures. nih.govuninsubria.it The pyrazolate can act as an "exo-bidentate" bridging ligand, connecting two or more metal centers. uninsubria.it This bridging capability has been exploited to construct a variety of polynuclear architectures, including dinuclear, trinuclear, and even larger cluster complexes. nih.govuninsubria.it For instance, cyclic trinuclear and tetranuclear gold(I) complexes have been formed using a substituted 3-(pyrid-2-yl)-5-tertbutyl-1H-pyrazole ligand. nih.gov The arrangement of the pyridyl groups in these clusters can preorganize them to chelate to additional metal ions, leading to the formation of mixed-metal polynuclear species. nih.govacs.org

The table below summarizes the types of metal complexes formed with pyrazolylpyridine-type ligands, highlighting the diversity of structures that can be achieved.

| Complex Type | Metal Center(s) | Ligand Coordination | Structural Features |

| Mononuclear | Co(II), Ni(II), Cd(II), Cu(II), Fe(II) | Bidentate, Tridentate | The central metal is coordinated by one or more pyrazolylpyridine ligands, often with other co-ligands. nih.govnih.gov |

| Dinuclear | Cu(I), Zn(II) | Bridging Pyrazolate | Two metal centers are linked by two bridging pyrazolate groups. uninsubria.it |

| Trinuclear | Au(I), Ag(I) | Bridging Pyrazolate | Formation of cyclic M3(μ-pz)3 cores. nih.gov |

| Tetranuclear | Au(I) | Bridging Pyrazolate | Formation of a square Au4 core. nih.gov |

| Polynuclear | Cu(II) | Bridging Pyrazolate | Formation of polymeric chains. uninsubria.it |

Supramolecular Assembly through Metal-Ligand Interactions

Beyond the formation of discrete coordination complexes, this compound and its analogs can participate in the construction of more complex, higher-order structures known as supramolecular assemblies. These assemblies are held together by non-covalent interactions, including metal-ligand coordination and hydrogen bonding. researchgate.net

Applications in Advanced Materials Science

The unique structural and electronic properties of this compound make it a valuable building block for the creation of advanced functional materials. Its ability to form stable complexes with a range of metal ions is central to its application in constructing complex architectures with tailored properties.

The multidentate nature of ligands similar to this compound is highly advantageous for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are formed by linking metal ions or clusters with organic ligands to create one-, two-, or three-dimensional networks. The geometry and connectivity of these networks are dictated by the coordination preferences of the metal ion and the binding modes of the organic linker.

The synthesis of these materials is typically achieved under solvothermal conditions, where the metal salt and the ligand react in a suitable solvent at elevated temperatures. The resulting structures can vary significantly based on the metal ion, the counter-anion, and the reaction conditions. For example, using different carboxylate co-ligands with a pyrazolyl-pyridine amine ligand and Zn(II) has produced a 2D 4-connected sql net and a more complex 3D (4, 4, 4)-connected network. nih.gov The ability of this compound to adopt various coordination modes makes it a promising candidate for designing new coordination polymers with potentially interesting properties for applications in luminescence or catalysis. nih.gov

Table 1: Examples of Coordination Polymers with Related Pyrazolyl-Pyridine Ligands

| Polymer | Metal Ion | Ligand(s) | Network Dimensionality & Topology | Ref. |

|---|---|---|---|---|

| [Zn(1,3-BDC)(HL)]n | Zn(II) | 1H-pyrazolo[3,4-b]pyridin-3-amine (HL), 1,3-benzenedicarboxylate (1,3-BDC) | 2D sql net linked into a 3D supramolecular network by H-bonding | nih.gov |

| [Zn₃(1,3,5-BTC)₂(HL)₂(H₂O)₂]n | Zn(II) | 1H-pyrazolo[3,4-b]pyridin-3-amine (HL), 1,3,5-benzenetricarboxylate (1,3,5-BTC) | 3D (4, 4, 4)-connected network | nih.gov |

The pyrazolyl-pyridine scaffold is a cornerstone in the field of molecular magnetism, particularly for designing iron(II) complexes that exhibit spin crossover (SCO) behavior. researchgate.net SCO is a phenomenon where the spin state of a metal complex can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. nih.gov This property is the basis for potential applications in molecular switches, sensors, and data storage devices. nih.gov

The ligand field strength around the Fe(II) ion determines whether the complex will be in the LS, HS, or SCO state. Ligands like 2,6-di(pyrazol-1-yl)pyridine (bpp) and its derivatives are known to provide a ligand field strength that is very close to the energetic threshold for the spin-pairing energy of Fe(II), making SCO accessible. researchgate.netrsc.orgmdpi.com The introduction of substituents onto the ligand framework allows for the fine-tuning of the ligand field and, consequently, the SCO properties.

The amine group in this compound is expected to act as an electron-donating group, which can influence the electronic properties of the pyridine and pyrazole rings. This, in turn, modulates the ligand field strength and the resulting magnetic behavior of its Fe(II) complexes. Studies on amine-functionalized tris(pyrazolyl)borate Fe(II) complexes have demonstrated that the amine group serves as a handle for post-functionalization, allowing for systematic tuning of the SCO temperature (T₁/₂) over a wide range. nih.gov The transition temperature can be correlated with the electronic properties of the functionalizing group. nih.gov Furthermore, the specific anions and solvent molecules present in the crystal lattice can also have a profound impact on the SCO characteristics, sometimes determining whether a transition occurs at all. rsc.orgmdpi.com

Table 2: Spin Crossover (SCO) Properties of Selected Fe(II) Complexes with Related Pyrazolyl-Pyridine Ligands

| Complex | Ligand | Counter-anion | T₁/₂ (K) | SCO Characteristics | Ref. |

|---|---|---|---|---|---|

| [Fe(3-bpp)₂]X₂ | 2,6-di{pyrazol-3-yl}pyridine (3-bpp) | Br⁻ | 277 | Anion-dependent SCO in solution | rsc.org |

| [Fe(3-bpp)₂]X₂ | 2,6-di{pyrazol-3-yl}pyridine (3-bpp) | BPh₄⁻ | 259 | Anion-dependent SCO in solution | rsc.org |

| [Fe{HB(4-NH₂pz)(pz)₂}₂] | Hydrotris(pyrazolyl)borate with one 4-aminopyrazole | N/A | ~350-430 (derivatives) | SCO properties retained after functionalization of the amine group | nih.gov |

The nitrogen donor atoms in this compound possess Lewis basic character, allowing them to coordinate to Lewis acidic metal centers. The nature of these nitrogen donors—part of aromatic heterocycles—gives them borderline soft/hard Lewis basicity, enabling coordination with a wide range of metal ions, including soft Lewis acids. Soft Lewis acids, such as Ag(I) and Cu(I), preferentially bind to soft Lewis bases.

The coordination chemistry of pyrazolyl-pyridine ligands with the soft metal ion Ag(I) has been shown to be remarkably rich. rsc.org Depending on the flexibility of the ligand and the coordination geometry preferred by the metal, a variety of complex supramolecular structures can be formed, including coordination polymers, helicates, and discrete metallamacrocycles. rsc.org The formation of these architectures is often driven by a combination of primary coordination bonds and other interactions characteristic of soft metals, such as argentophilic (Ag···Ag) interactions and π-stacking between the aromatic ligand backbones. rsc.org

The different nitrogen atoms within this compound (pyridine, pyrazole, and amine) offer distinct coordination environments. This can lead to selective binding or the formation of heterometallic systems. The ability to act as a complexant for soft metals is significant for applications in areas such as catalysis, sensing, and the development of antimicrobial agents, where coordination to soft metal ions is often a key mechanistic step.

Vi. Chemical Reactivity and Transformative Applications of 1 Pyridin 2 Yl 1h Pyrazol 4 Amine Derivatives

Reactive Sites and Functional Group Transformations

The 1-(pyridin-2-yl)-1H-pyrazol-4-amine molecule possesses several reactive sites that are key to its synthetic utility. The primary amino group at the C4 position of the pyrazole (B372694) ring is a principal site for a variety of functional group transformations. The nitrogen atoms within both the pyrazole and pyridine (B92270) rings also exhibit nucleophilic character, influencing the molecule's reactivity. mdpi.com

The amino group can undergo standard transformations such as acylation, alkylation, and diazotization. For instance, diazotization of aminopyrazoles can lead to unstable diazonium salts, which can then be utilized in cyclization reactions to form pyrazolo[4,3-c]pyridazines. researchgate.net The reactivity of the pyrazole ring itself, including the "pyrrole-like" N1 and "pyridine-like" N2 nitrogens, allows for a range of reactions with both acids and bases. mdpi.com

Furthermore, the presence of the pyridine ring introduces additional possibilities for functionalization. The nitrogen atom in the pyridine ring can be quaternized, and the ring itself can participate in various substitution reactions, depending on the reaction conditions and the nature of the substituents.

Annulation and Ring-Closing Reactions leading to Fused Systems

A significant area of application for this compound derivatives lies in their use as building blocks for the synthesis of fused heterocyclic systems through annulation and ring-closing reactions. mdpi.com These reactions are pivotal in constructing complex molecular architectures with potential biological activities.

Aminopyrazoles, including this compound, are extensively used in the synthesis of pyrazolo-fused heterocycles. researchgate.netresearchgate.net The amino group, in conjunction with an adjacent ring carbon or nitrogen, acts as a binucleophile, reacting with various electrophilic partners to construct a new fused ring.

One common strategy involves the reaction of aminopyrazoles with β-dicarbonyl compounds or their equivalents to form pyrazolo[3,4-b]pyridines. nih.gov The reaction mechanism typically involves a condensation reaction, followed by cyclization and dehydration. The regioselectivity of this reaction can be influenced by the nature of the substituents on both the aminopyrazole and the dicarbonyl compound. nih.gov For example, the reaction of 5-aminopyrazoles with trifluoromethyl-β-diketones can lead to the regiospecific synthesis of 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. beilstein-journals.org

Multicomponent reactions (MCRs) have also emerged as a powerful tool for the one-pot synthesis of complex pyrazolo-fused systems from aminopyrazole precursors. researchgate.net These reactions offer advantages in terms of efficiency and atom economy.

The synthesis of pyridin-fused analogues often involves building a pyridine ring onto a pre-existing pyrazole scaffold. nih.gov This can be achieved through various synthetic strategies, including the Friedländer annulation and the Gould-Jacobs reaction. nih.govsemanticscholar.org

In the Friedländer synthesis, an aminopyrazole bearing a suitable ortho-carbonyl or cyano group can react with a compound containing an activated methylene (B1212753) group to construct the fused pyridine ring. semanticscholar.org The Gould-Jacobs reaction provides a route to 4-hydroxy-substituted pyrazolo[3,4-b]pyridines by reacting an aminopyrazole with a diethyl 2-(ethoxymethylene)malonate, followed by cyclization. nih.gov

Another approach involves the aza-Diels-Alder reaction, where a pyrazole-substituted diene or a related precursor reacts with a dienophile to form the fused pyridine ring. researchgate.net The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the key reactions involving this compound derivatives is crucial for optimizing reaction conditions and controlling product outcomes. Mechanistic studies often employ a combination of experimental techniques and computational methods.

For instance, in the synthesis of pyrazolo[3,4-b]pyridines from aminopyrazoles and α,β-unsaturated ketones, the proposed mechanism involves an initial Michael addition of the aminopyrazole to the unsaturated ketone. nih.gov This is followed by an intramolecular cyclization and subsequent aromatization to yield the final fused product. However, the exact sequence of events and the nature of the intermediates can vary depending on the specific reactants and conditions. nih.gov

Similarly, investigations into multicomponent reactions leading to fused pyrazoles have shed light on the intricate reaction pathways. researchgate.net These studies help in elucidating the role of catalysts and additives in promoting specific bond formations and controlling regioselectivity. For example, mechanistic studies on acid-mediated annulation reactions have suggested pathways involving acid-promoted steps. mdpi.com

Structure-Reactivity Relationships in Synthetic Pathways

The relationship between the structure of this compound derivatives and their reactivity is a key factor in designing efficient synthetic pathways. The electronic and steric properties of substituents on both the pyrazole and pyridine rings can significantly influence the outcome of a reaction.

For example, the substitution pattern on the pyrazole ring can affect the nucleophilicity of the amino group and the adjacent carbon atom, thereby influencing the rate and regioselectivity of annulation reactions. url.edu A review of 1H-pyrazolo[3,4-b]pyridines indicates that the substitution at the N1 position of the pyrazole ring is a significant factor, with methyl and other alkyl groups being common substituents. url.edu

In the context of developing molecules with specific biological activities, structure-activity relationship (SAR) studies are often conducted. These studies systematically modify the structure of the lead compound and evaluate the effect of these modifications on its biological activity. For pyrazol-4-yl-pyridine derivatives, subtle chemical modifications have been shown to influence their allosteric modulation properties. nih.gov

The following table summarizes some of the key reactions and their outcomes discussed in this section:

| Starting Material | Reagent(s) | Product Type | Ref. |

| Aminopyrazole | β-Dicarbonyl Compound | Pyrazolo[3,4-b]pyridine | nih.gov |

| 5-Aminopyrazole | Trifluoromethyl-β-diketone | 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine | beilstein-journals.org |

| Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | 4-Hydroxy-pyrazolo[3,4-b]pyridine | nih.gov |

| 3-Oxo-2-arylhydrazononitriles | α-Haloketones | 4-Aminopyrazole | researchgate.net |

| 4-Aminopyrazole | Malononitrile | Aminopyrazolo[4,3-b]pyridine | researchgate.net |

Vii. Future Perspectives and Emerging Research Directions for 1 Pyridin 2 Yl 1h Pyrazol 4 Amine

Development of Sustainable Synthetic Methodologies

The chemical industry's increasing emphasis on environmental stewardship necessitates a shift away from traditional synthetic routes that often rely on hazardous solvents and stoichiometric reagents. thieme-connect.com Future research on 1-(pyridin-2-yl)-1H-pyrazol-4-amine will likely prioritize the development of green and sustainable synthetic protocols. nih.gov These methods aim to be operationally simple, atom-economical, and environmentally benign. nih.gov

Key areas of development include:

Microwave- and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly accelerate reaction rates, improve yields, and reduce the formation of byproducts. nih.gov Microwave-assisted synthesis, in particular, has been successfully used for various pyrazole (B372694) derivatives. acs.org

Green Solvents: Replacing conventional volatile organic compounds with greener alternatives like water or bio-based solvents is a central tenet of green chemistry. thieme-connect.comnih.gov The synthesis of pyrazole derivatives has been effectively demonstrated in aqueous media, often enhancing reaction efficiency. thieme-connect.com A chemo-enzymatic approach for a related chiral amine was successfully developed in an aqueous micellar medium, highlighting the potential of water as a solvent. researchgate.net

Recyclable Catalysts: The use of heterogeneous or recyclable homogeneous catalysts, such as nano-ZnO or silica-supported sulfuric acid, can minimize waste and reduce costs associated with catalyst separation and disposal. thieme-connect.commdpi.com

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, sometimes combined with grinding or ball-milling, represents a highly efficient and clean synthetic strategy that minimizes waste generation. rsc.org

| Synthetic Parameter | Traditional Approach | Sustainable (Green) Approach | Anticipated Benefits |

|---|---|---|---|

| Energy Source | Conventional heating (oil baths) | Microwave irradiation, Ultrasound | Reduced reaction times, lower energy consumption |

| Solvent | Volatile organic solvents (e.g., Toluene, DMF) | Water, ethanol, ionic liquids, or solvent-free | Reduced toxicity and environmental pollution thieme-connect.com |

| Catalyst | Stoichiometric acids/bases | Recyclable nanocatalysts, biocatalysts (enzymes) | Minimized waste, catalyst reusability, high selectivity researchgate.netmdpi.com |

| Process | Multi-step, complex work-up | One-pot, multicomponent reactions | Increased efficiency, time and resource savings mdpi.com |

Advancements in High-Throughput Characterization Techniques

As synthetic methodologies evolve to produce libraries of derivatives based on the this compound scaffold, the need for rapid and comprehensive characterization becomes paramount. Modern analytical techniques are moving towards automation and higher throughput to accelerate the discovery pipeline.

Future characterization of this compound and its analogues will increasingly rely on:

Automated Sample Preparation: Robotic workstations can automate laborious sample preparation steps like solid-phase extraction (SPE), saving significant time and improving reproducibility. nih.gov The use of magnetic molecularly imprinted polymers (MMIPs) offers a novel approach for the selective extraction and purification of specific heterocyclic amines from complex matrices. jfda-online.comnih.gov

Advanced Chromatographic-Mass Spectrometric Methods: The coupling of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS), particularly techniques like HPLC-electrospray-MS, provides a powerful tool for both the identification and precise quantification of heterocyclic amines and their metabolites. nih.gov This combination offers high sensitivity and specificity, with limits of quantification reaching as low as 0.05 ng/g for some heterocyclic amines. jfda-online.com

Comprehensive Spectroscopic Analysis: While techniques like Nuclear Magnetic Resonance (NMR) and single-crystal X-ray diffraction remain the gold standard for unambiguous structure elucidation, advancements in automation, cryoprobe technology, and data processing are speeding up these analyses, allowing for more rapid confirmation of molecular structures. acs.org

| Technique | Application | Key Advantage | Reference |

|---|---|---|---|

| Automated Solid-Phase Extraction (SPE) | Purification and concentration of analytes | High-throughput, reduced manual labor, improved precision | nih.gov |

| Magnetic Molecularly Imprinted Polymers (MMIPs) | Selective extraction of target molecules | High selectivity and adsorption capacity for specific structures | jfda-online.com |

| HPLC-MS/MS | Separation, identification, and quantification | High sensitivity, specificity, and suitability for complex mixtures | jfda-online.comnih.gov |

| Automated NMR Spectroscopy | Unambiguous structural elucidation | Rapid confirmation of molecular structure with sample changers | acs.org |

Synergistic Experimental-Computational Research Paradigms

The integration of computational modeling with experimental research creates a powerful synergy that can accelerate the design and discovery of new molecules with desired properties. This paradigm allows for the in silico screening of vast chemical spaces, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources.

For this compound, this approach can be applied to:

Target Identification and Validation: Computational docking can predict the binding affinity of the scaffold against various biological targets, such as protein kinases. nih.govnih.gov Studies on related pyrazolo[3,4-b]pyridine derivatives have used molecular docking to identify potential inhibitors of Tropomyosin receptor kinase A (TrkA). nih.gov

Lead Optimization: Molecular dynamics (MD) simulations can provide insights into the stability of ligand-protein complexes and the specific molecular interactions that govern binding. nih.gov This information is crucial for rationally designing modifications to the parent structure to enhance potency and selectivity.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like profiles early in the discovery process. nih.gov

Reaction Pathway Analysis: Density Functional Theory (DFT) calculations can be employed to understand reaction mechanisms and predict the feasibility of novel synthetic routes, guiding experimental efforts. acs.orgacs.org

| Methodology | Role in Research Workflow | Specific Application for this compound |

|---|---|---|

| Computational Methods | Design & Prediction | |

| Molecular Docking | Predict binding modes and affinity | Screening against kinase or receptor targets nih.govnih.gov |

| Molecular Dynamics (MD) | Assess complex stability and dynamics | Confirming stable binding interactions with a target protein nih.gov |

| DFT Calculations | Elucidate electronic structure and reactivity | Predicting reaction outcomes and photophysical properties acs.orgacs.org |

| Experimental Methods | Synthesis & Validation | |

| Organic Synthesis | Create novel derivatives | Synthesizing prioritized candidates from computational screening |

| Biological Assays | Measure biological activity | Validating in silico predictions of potency and efficacy |

| Spectroscopy/Crystallography | Confirm molecular structure | Verifying the structure of synthesized compounds and ligand-protein complexes |

Design of Next-Generation Ligand Systems

The inherent structure of this compound, featuring two distinct nitrogen-containing aromatic rings, makes it a privileged scaffold for the design of next-generation ligands for catalysis and medicinal chemistry. nih.govmdpi.com The pyridyl and pyrazole nitrogen atoms can act as a bidentate chelating system for a wide range of metal ions.

Future research will focus on:

Catalysis: Modifying the steric and electronic properties of the ligand by introducing substituents on the pyridine (B92270) or pyrazole rings can tune the activity and selectivity of metal complexes for applications in organic synthesis.

Medicinal Chemistry: The pyrazole scaffold is a key component in numerous FDA-approved drugs, particularly protein kinase inhibitors. nih.govnih.gov The this compound core can serve as a foundational structure for developing new inhibitors targeting kinases like CDK2, VEGFR-2, or Aurora kinases. nih.govnih.govnih.gov The amine group provides a convenient attachment point for introducing additional pharmacophoric groups to optimize target engagement and pharmacokinetic properties.

Coordination Polymers and MOFs: The ligand's ability to bridge metal centers can be exploited to construct coordination polymers and metal-organic frameworks (MOFs). mdpi.com Related pyridyl-pyrazole ligands have been used to synthesize highly luminescent lanthanide-based coordination polymers. mdpi.com

| Modification Site | Potential Substituent | Anticipated Effect on Ligand Properties | Potential Application |

|---|---|---|---|

| Pyridine Ring (C4') | Electron-donating group (e.g., -OCH₃) | Increase electron density on pyridyl nitrogen, stronger σ-donation | Enhanced catalytic activity |

| Pyridine Ring (C6') | Bulky group (e.g., -tBu) | Introduce steric hindrance around the metal center | Improved selectivity in catalysis |

| Pyrazole Ring (C3/C5) | Electron-withdrawing group (e.g., -CF₃) | Decrease pKa, tune redox potential of metal complex | Fine-tuning for sensors or electronics |

| Amine Group (N4) | Acylation or Alkylation | Introduce new pharmacophores or linking groups | Kinase inhibitors, functional materials researchgate.net |

Unexplored Applications in Functional Materials

While pyrazole derivatives are known to be components of dyes and agrochemicals, their potential in advanced functional materials is an exciting and relatively underexplored frontier. royal-chem.comglobalresearchonline.net The conjugated π-system of this compound suggests it could possess interesting photophysical properties.

Promising areas for future investigation include:

Organic Electronics: The scaffold could be incorporated into larger conjugated systems for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of conductive polymers. royal-chem.com

Luminescent Sensors: The dual nitrogen chelation site is ideal for binding metal ions. Changes in the fluorescence or colorimetric properties upon ion binding could be harnessed to create highly selective and sensitive chemical sensors. mdpi.com The strong luminescence of lanthanide complexes with similar ligands suggests potential for developing sensors based on this compound. mdpi.com

Stimuli-Responsive Materials: The amine group and the basic nitrogen atoms of the rings could respond to changes in pH. Incorporating this unit into a polymer or material could lead to stimuli-responsive systems that change their properties (e.g., color, solubility, conformation) in response to environmental triggers.

Thermochromic Materials: Certain fully substituted pyrazoles have shown potential in near-infrared thermochromic materials, an application space that could be explored for derivatives of this compound. acs.org

| Material Class | Potential Role of this compound | Key Structural Feature |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | As a host material or emissive dopant | Conjugated π-system, metal-coordinating ability mdpi.com |

| Chemical Sensors | Fluorescent or colorimetric chemosensor | Bidentate N,N-chelation site for ion detection mdpi.com |

| Conductive Polymers | Monomeric unit for polymerization | Aromatic heterocyclic structure royal-chem.com |

| Stimuli-Responsive Polymers | pH-responsive component | Basic nitrogen atoms (pyridine, pyrazole, amine) |

| Metal-Organic Frameworks (MOFs) | Bridging organic linker | Multiple coordination sites for network formation mdpi.com |

Expanding the Scope of Heterocyclic Building Blocks

In synthetic chemistry, a "building block" is a versatile molecule that serves as a starting point for the construction of more complex molecular architectures. chemscene.com The this compound scaffold, with its reactive 4-amino group, is an ideal building block for creating a diverse array of fused heterocyclic systems. mdpi.comscirp.org

The amino group can undergo a wide range of chemical transformations:

Condensation Reactions: Reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazolo[1,5-a]pyrimidine (B1248293) systems, which are themselves important pharmacophores. mdpi.com

Diazotization: The amine can be converted to a diazonium salt, which is a versatile intermediate. For instance, intramolecular cyclization following diazotization can yield fused triazine systems like pyrazolo[3,4-d] nih.govnih.govroyal-chem.comtriazines, known for a range of biological activities. scirp.org

Acylation and Sulfonylation: The amine provides a simple handle for adding a variety of side chains, enabling the rapid generation of compound libraries for screening purposes.

Synthesis of Fused Systems: As demonstrated with related aminopyrazoles and enaminones, the amine can act as a nucleophile in cyclocondensation reactions to build complex, multi-ring structures such as pyrido[2,3-d]pyrimidines. nih.govcu.edu.eg

This versatility allows chemists to move beyond simple substitution and use this compound as a foundational piece to access novel and complex chemical matter.

| Reaction Type on Amino Group | Reagent | Resulting Heterocyclic System/Functionality | Reference for Transformation Type |

|---|---|---|---|

| Cyclocondensation | β-Diketone or (Ethoxymethylene)malononitrile | Fused Pyrazolo[1,5-a]pyrimidines | mdpi.comscirp.org |

| Diazotization followed by Cyclization | Nitrous Acid (NaNO₂/HCl) | Fused Pyrazolo[3,4-d] nih.govnih.govroyal-chem.comtriazines | scirp.org |

| Cyclization with α,β-Unsaturated Systems | Aminothiouracil / Enaminone | Fused Pyrido[2,3-d]pyrimidines | nih.gov |

| Acylation | Acid Chloride or Anhydride | Amide derivatives | researchgate.net |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(pyridin-2-yl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized for higher yields?